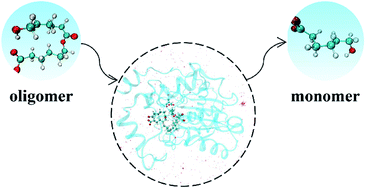Biodegradation mechanism of polycaprolactone by a novel esterase MGS0156: a QM/MM approach†
Environmental Science: Processes & Impacts Pub Date: 2020-10-07 DOI: 10.1039/D0EM00340A
Abstract
Nowadays micro-plastic pollution has become one of the most serious global environmental problems. A potential strategy in managing micro-plastic waste is enzyme-catalyzed degradation. MGS0156 is a hydrolase screened from environmental metagenomes, which can efficiently degrade commercial plastics such as polycaprolactone, polylactide, etc. Here a combined molecular dynamics, molecular mechanics Poisson–Boltzmann surface area, and quantum mechanics/molecular mechanism method was used to reveal the enzymatic depolymerization mechanism. By systematically analyzing the binding processes of nine oligomers (from a monomer to tetramer), we found that longer oligomers have relatively stronger binding energy. The degradation process involves two concerted elementary steps: triad-assisted nucleophilic attack and C–O bond cleavage. C–O bond cleavage is the rate determining step with an average barrier of 15.7 kcal mol−1, which is consistent with the experimentally determined kcat (1101 s−1, corresponds to 13.3 kcal mol−1). The electrostatic influence analysis of twenty amino acids highlights His231 and Asp237 as potential mutation targets for designing more efficient MGS0156 mutants.

Recommended Literature
- [1] Bronze-type vanadium dioxide holey nanobelts as high performing cathode material for aqueous aluminium-ion batteries†
- [2] Back matter
- [3] Cementitious materials modified with hematite nanoparticles for enhanced cement hydration and uranium immobilization
- [4] Cellular regeneration and proliferation on polymeric 3D inverse-space substrates and the effect of doxorubicin†
- [5] Cage-like crystal packing through metallocavitands within a cobalt cluster-based supramolecular assembly†
- [6] Borazine-based inorganic–organic hybrid cyclomatrix microspheres by silicon/boron exchange precipitation polycondensation†
- [7] Bullet-like microstructured nickel ammonium phosphate/graphene foam composite as positive electrode for asymmetric supercapacitors
- [8] Calculation of the vibrationally non-relaxed photo-induced electron transfer rate constant in dye-sensitized solar cells
- [9] CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells†
- [10] Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†










